molecular formula C7H12ClN5 B1355657 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 98336-32-4

6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No. B1355657
CAS RN: 98336-32-4
M. Wt: 201.66 g/mol
InChI Key: SDSCOBGYAUKKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloroethyl chloroformate” and “Ethyl chloroformate” are both organic compounds. They are colorless, corrosive, and highly toxic liquids . They can be used to form protecting groups and as N-dealkylating agents .


Molecular Structure Analysis

The molecular formula for “1-Chloroethyl chloroformate” is C3H4Cl2O2 , and for “Ethyl chloroformate” is ClCO2CH2CH3 . The exact molecular structure of “6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is not provided in the sources I found.


Chemical Reactions Analysis

These compounds are often used in organic synthesis for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides . The specific chemical reactions involving “6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine” are not available in the sources I found.


Physical And Chemical Properties Analysis

“1-Chloroethyl chloroformate” has a molar mass of 142.96 g·mol−1 . “Ethyl chloroformate” is a colorless liquid with an odor like hydrochloric acid, a density of 1.1403 g/cm3, a melting point of -81 °C, and a boiling point of 95 °C .

Scientific Research Applications

Synthesis and Applications in Polymer Chemistry

  • Efficient methods have been developed for the synthesis of novel azidopropargylamino-substituted 1,3,5-triazines, which are used as monomers for producing energetic polymers. These methods involve sequential nucleophilic substitution and selective substitution processes (Shastin, Petrov, Malkov, & Gavrishova, 2021).

Supramolecular Chemistry

Chelation and Crystal Engineering

  • Research has shown the ability of certain triazine derivatives to chelate metals and engage in hydrogen bonding, useful in crystal engineering. These derivatives can react with salts of Ag(I) to yield cationic chelates, demonstrating their potential in designing structures held together by multiple coordinative interactions and hydrogen bonds (Duong, Métivaud, Maris, & Wuest, 2011).

Synthesis of Organosoluble Aromatic Polyamides

  • Phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized, exhibiting high thermal stability and solubility in organic solvents. These polyamides form transparent films with good mechanical properties, making them suitable for high-temperature applications (Yu, Li, Liu, Wu, Tan, Pan, & Jian, 2012).

Sensor Development

  • A sensor system based on a biomimetic receptor of a molecularly imprinted polymer for 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) has been developed. This system utilizes electrochemical determination of CAT, showcasing the compound's application in the development of selective sensing technologies (Fuchiwaki, Shimizu, & Kubo, 2007).

Safety And Hazards

Both “1-Chloroethyl chloroformate” and “Ethyl chloroformate” are highly toxic, flammable, and corrosive substances . They cause severe burns when they come in contact with eyes and/or skin, and can be harmful if swallowed or inhaled .

properties

IUPAC Name

6-(1-chloroethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-4(8)5-10-6(9)12-7(11-5)13(2)3/h4H,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSCOBGYAUKKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC(=N1)N(C)C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585369
Record name 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

CAS RN

98336-32-4
Record name 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.